molecular formula C8H14O2 B3153579 4-Methoxy-4-vinyltetrahydro-2h-pyran CAS No. 761411-16-9

4-Methoxy-4-vinyltetrahydro-2h-pyran

Cat. No. B3153579
CAS RN: 761411-16-9
M. Wt: 142.2 g/mol
InChI Key: BKWQUYASVURGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4-vinyltetrahydro-2h-pyran (4M4VTHP) is an important organic compound used in a range of scientific research applications. It has been studied extensively in the fields of organic chemistry, biochemistry, and physiology, and has been found to have a number of interesting properties.

Scientific Research Applications

4-Methoxy-4-vinyltetrahydro-2h-pyran has a number of scientific research applications. It is used in the synthesis of a variety of organic compounds, including drugs, pesticides, and fragrances. It is also used in the synthesis of polymers, which are used in a variety of applications, including medical devices and industrial materials. Additionally, it is used in the synthesis of dyes, which are used in the manufacture of paints and inks.

Mechanism of Action

4-Methoxy-4-vinyltetrahydro-2h-pyran is believed to act as a Lewis acid, meaning that it can donate a pair of electrons to form a coordinate covalent bond with an electron pair donor. This allows it to form a reactive intermediate, which can then be used in a variety of reactions. Additionally, 4-Methoxy-4-vinyltetrahydro-2h-pyran can act as a Bronsted acid, meaning that it can donate a proton to an electron pair donor. This allows it to form a reactive intermediate, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
4-Methoxy-4-vinyltetrahydro-2h-pyran has been studied extensively in the fields of biochemistry and physiology. It has been found to have a number of interesting properties. For example, it has been found to have anti-inflammatory and anti-allergenic effects, and it has been shown to be an effective inhibitor of certain enzymes. Additionally, it has been found to have an effect on the central nervous system, and it has been shown to be an effective antidepressant.

Advantages and Limitations for Lab Experiments

4-Methoxy-4-vinyltetrahydro-2h-pyran is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, its availability, and its stability. Additionally, it can be easily stored and transported, and it is relatively non-toxic. However, it does have some limitations. For example, it is not very soluble in water, and it can react with certain compounds, such as acids and bases. Additionally, it is not very stable in the presence of light and oxygen.

Future Directions

There are a number of potential future directions for 4-Methoxy-4-vinyltetrahydro-2h-pyran research. One potential direction is to further study its anti-inflammatory and anti-allergenic effects. Additionally, further research could be done to explore its potential as an antidepressant, as well as its potential for use in the synthesis of drugs, pesticides, and fragrances. Finally, further research could be done to explore its potential as a catalyst for a variety of reactions, as well as its potential for use in the synthesis of polymers and dyes.

properties

IUPAC Name

4-ethenyl-4-methoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(9-2)4-6-10-7-5-8/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQUYASVURGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-vinyltetrahydro-2h-pyran

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 234A (9.4 g) in tetrahydrofuran (150 mL) was added 60% sodium hydride (5.28 g) at 0° C. portionwise. After the addition was complete, the solution was heated under reflux for three hours. After cooling, to this suspension was added dimethyl sulfate (8.41 mL) slowly. The solution was heated under reflux overnight, cooled to room temperature, and hydrolyzed with cool saturated aqueous NH4Cl. After extraction with diethyl ether several times, the combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatograph on silica gel using 1-10% ethyl acetate in hexanes to provide the title compound.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4-vinyltetrahydro-2h-pyran
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4-vinyltetrahydro-2h-pyran
Reactant of Route 3
4-Methoxy-4-vinyltetrahydro-2h-pyran
Reactant of Route 4
4-Methoxy-4-vinyltetrahydro-2h-pyran
Reactant of Route 5
Reactant of Route 5
4-Methoxy-4-vinyltetrahydro-2h-pyran
Reactant of Route 6
Reactant of Route 6
4-Methoxy-4-vinyltetrahydro-2h-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.